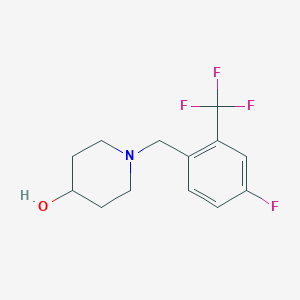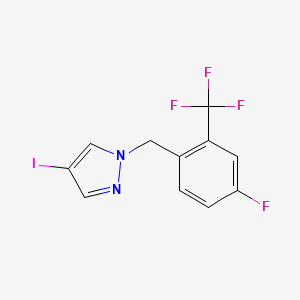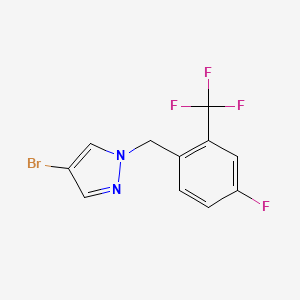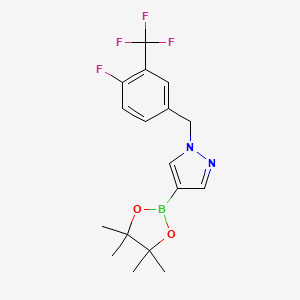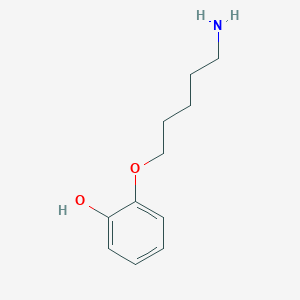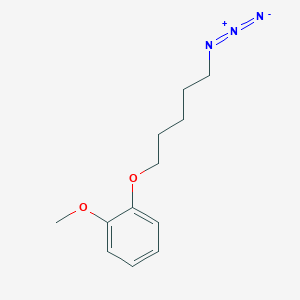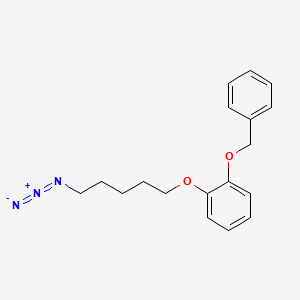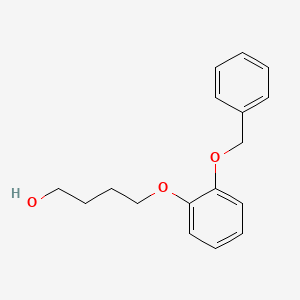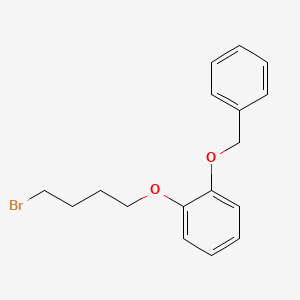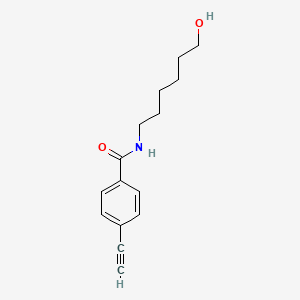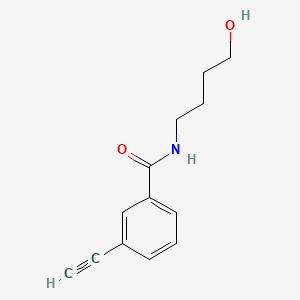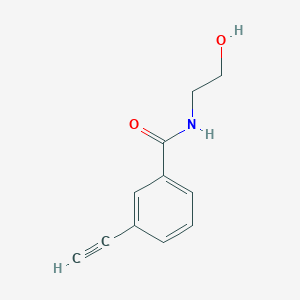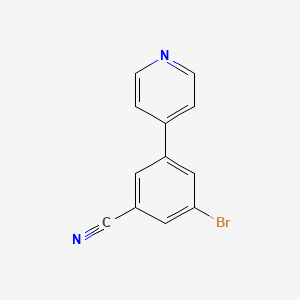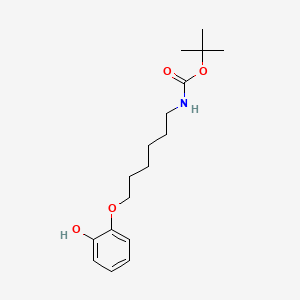
tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate: . It is known for its unique structure, which includes a tert-butyl group, a hydroxyphenoxy group, and a hexyl chain linked to a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate typically involves the reaction of tert-butyl carbamate with 6-(2-hydroxyphenoxy)hexyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
科学的研究の応用
tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate has several scientific research applications, including:
作用機序
The mechanism of action of tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate various biological processes and pathways .
類似化合物との比較
tert-Butyl N-(6-hydroxyhexyl)carbamate: Similar structure but lacks the hydroxyphenoxy group.
tert-Butyl N-(6-bromohexyl)carbamate: Contains a bromo group instead of a hydroxyphenoxy group.
Uniqueness: tert-Butyl (6-(2-hydroxyphenoxy)hexyl)carbamate is unique due to the presence of both the hydroxyphenoxy group and the carbamate functional group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
IUPAC Name |
tert-butyl N-[6-(2-hydroxyphenoxy)hexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)22-16(20)18-12-8-4-5-9-13-21-15-11-7-6-10-14(15)19/h6-7,10-11,19H,4-5,8-9,12-13H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAKTAHUKHSHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCOC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
